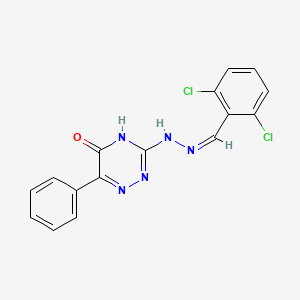![molecular formula C17H21FN2O4 B6138295 methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6138295.png)
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FUB-CAP and is a derivative of the synthetic cannabinoid family.
Mecanismo De Acción
FUB-CAP acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain perception, appetite regulation, and mood modulation. FUB-CAP binds to these receptors, leading to the activation of downstream signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
FUB-CAP has been shown to have various biochemical and physiological effects. One of the main effects of FUB-CAP is the modulation of pain perception. FUB-CAP has been shown to reduce pain perception in various animal models. Additionally, FUB-CAP has been shown to affect appetite regulation, with some studies suggesting that it can increase food intake. FUB-CAP has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FUB-CAP in lab experiments is its high affinity for cannabinoid receptors. This makes it a potent tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using FUB-CAP is its potential toxicity. FUB-CAP has been shown to have toxic effects in some animal models, making it important to use caution when handling and using the compound.
Direcciones Futuras
There are several potential future directions for research on FUB-CAP. One potential direction is to study the long-term effects of FUB-CAP on the endocannabinoid system and its role in various physiological processes. Additionally, FUB-CAP could be used to study the potential therapeutic applications of cannabinoid receptors in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Finally, FUB-CAP could be used to develop new synthetic cannabinoids with improved efficacy and reduced toxicity.
Métodos De Síntesis
FUB-CAP can be synthesized using various methods, including the condensation reaction between 2-fluorobenzylamine and methyl N-(tert-butoxycarbonyl)-beta-alaninate. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino) pyridine (DMAP). The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
FUB-CAP has been used in various scientific research studies due to its potential applications in several fields. One of the main applications of FUB-CAP is in the field of neuroscience. FUB-CAP has been shown to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. Therefore, FUB-CAP can be used to study the role of cannabinoid receptors in these processes.
Propiedades
IUPAC Name |
methyl 3-[[1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-24-16(22)8-9-19-17(23)13-6-7-15(21)20(11-13)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZMUVDOSCXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(2-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6138213.png)

![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![6-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6138243.png)
![(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)

![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6138261.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylsulfonyl)-3-piperidinamine](/img/structure/B6138276.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B6138285.png)
![7-benzyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6138303.png)
![7-fluoro-2-{4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-piperidinyl}-4,6-dimethylquinazoline](/img/structure/B6138310.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
![2-methyl-7-[2-(1H-pyrazol-1-yl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)